2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrochloride
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Overview
Description
2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring. This particular compound is characterized by the presence of a dimethyl-substituted imidazole ring attached to an acetic acid moiety, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic or saturated heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for its applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced forms of the imidazole ring or the acetic acid moiety.
Scientific Research Applications
2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological membranes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme active sites and metal ion coordination.
Imidazole-4-acetic acid: A related compound with similar structural features but different biological activities.
Metronidazole: An antimicrobial drug containing an imidazole ring, used to treat infections.
Uniqueness
2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications compared to its analogs .
Properties
CAS No. |
2742659-13-6 |
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Molecular Formula |
C7H11ClN2O2 |
Molecular Weight |
190.6 |
Purity |
95 |
Origin of Product |
United States |
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